1-(6-Bromopyridin-3-YL)piperidin-2-one
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Overview
Description
1-(6-Bromopyridin-3-YL)piperidin-2-one is a chemical compound that features a bromopyridine moiety attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-YL)piperidin-2-one typically involves the bromination of pyridine followed by the formation of the piperidinone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The piperidinone ring can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-YL)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(6-Bromopyridin-3-YL)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(6-Bromopyridin-2-yl)piperidin-4
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-4-8(7-12-9)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6H2 |
InChI Key |
AJRDCUFOHWHAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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